((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine: is a chiral compound with a cyclopropane ring substituted with a methyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for preparing ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine involves the reductive amination of ®-1-hydroxy-1-phenylpropan-2-one with methylamine.
Cyclopropanation: Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes using optimized catalysts and reaction conditions to ensure high yield and stereoselectivity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine can undergo oxidation reactions to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups. Common reagents include alkyl halides and sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and other electrophilic reagents.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amine derivatives.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry: ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine is used as a chiral building block in organic synthesis. Its unique structure allows for the creation of complex molecules with specific stereochemistry, which is valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of stereoselective processes in living organisms.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of drugs targeting specific receptors or enzymes. Its chiral nature can lead to the development of enantiomerically pure drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, modulating metabolic pathways and cellular processes .
Comparison with Similar Compounds
Ephedrine: A chiral compound with similar structural features, used as a stimulant and decongestant.
Pseudoephedrine: Another stereoisomer of ephedrine, used for similar medicinal purposes.
Phenylpropanolamine: A compound with a similar backbone, used as a nasal decongestant and appetite suppressant
Uniqueness: ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine is unique due to its specific stereochemistry and the presence of a cyclopropane ring. This structural feature imparts rigidity and distinct reactivity, making it valuable for applications requiring precise control over molecular interactions and stereoselectivity.
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanamine |
InChI |
InChI=1S/C11H15N/c1-11(8-12)7-10(11)9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-,11-/m0/s1 |
InChI Key |
SUJKVEDZMGIJKK-QWRGUYRKSA-N |
Isomeric SMILES |
C[C@]1(C[C@H]1C2=CC=CC=C2)CN |
Canonical SMILES |
CC1(CC1C2=CC=CC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.